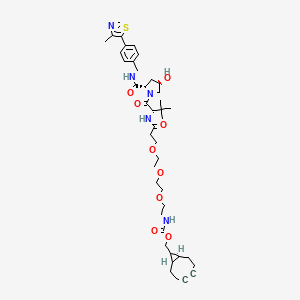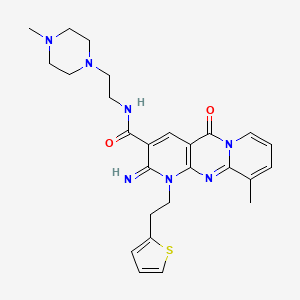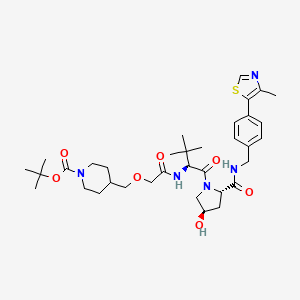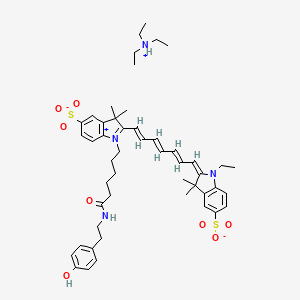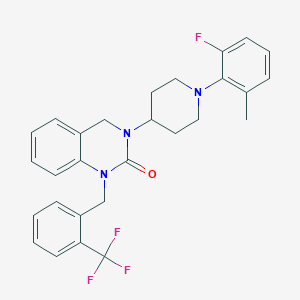
C5aR1 antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C5aR1 antagonist 1 is a compound that inhibits the activity of the complement component 5a receptor 1 (C5aR1). This receptor is part of the complement system, which plays a crucial role in the innate immune response by mediating inflammation and immune cell recruitment. This compound has garnered significant interest due to its potential therapeutic applications in treating various inflammatory and immune-mediated diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C5aR1 antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired structural features and functional groups of the antagonist. Commonly used methods include:
Formation of intermediates: This step often involves the use of protecting groups to ensure selective reactions at specific sites.
Coupling reactions: These reactions are used to link different molecular fragments together, often employing reagents such as coupling agents and catalysts.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, use of large-scale reactors, and implementation of efficient purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
C5aR1 antagonist 1 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
C5aR1 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the complement system and its role in inflammation and immune response.
Biology: Investigated for its effects on immune cell signaling, chemotaxis, and cytokine release.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the complement system.
Mecanismo De Acción
C5aR1 antagonist 1 exerts its effects by binding to the complement component 5a receptor 1 (C5aR1), thereby blocking the interaction between the receptor and its ligand, complement component 5a (C5a). This inhibition prevents the activation of downstream signaling pathways, including G protein-coupled receptor signaling and β-arrestin recruitment . As a result, the compound reduces inflammation, chemotaxis, and cytokine release, which are key processes in various inflammatory and immune-mediated diseases.
Comparación Con Compuestos Similares
C5aR1 antagonist 1 can be compared with other similar compounds, such as:
These compounds share similar mechanisms of action but may differ in their specificity, potency, and therapeutic applications, highlighting the uniqueness of this compound in its ability to modulate the complement system and its associated inflammatory responses.
Propiedades
Fórmula molecular |
C28H27F4N3O |
|---|---|
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
3-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4H-quinazolin-2-one |
InChI |
InChI=1S/C28H27F4N3O/c1-19-7-6-11-24(29)26(19)33-15-13-22(14-16-33)34-18-21-9-3-5-12-25(21)35(27(34)36)17-20-8-2-4-10-23(20)28(30,31)32/h2-12,22H,13-18H2,1H3 |
Clave InChI |
IUTHEOCJFAFDRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)F)N2CCC(CC2)N3CC4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


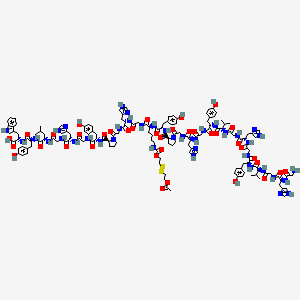
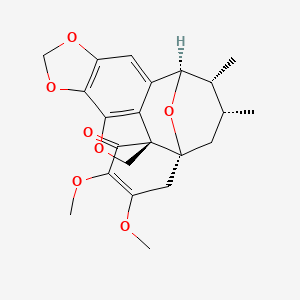
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
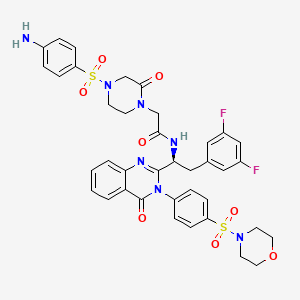
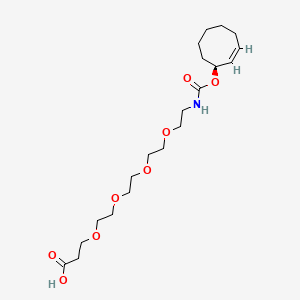
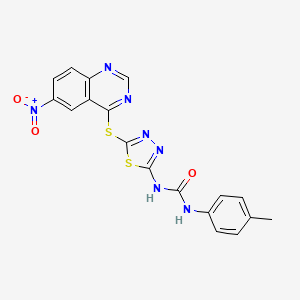

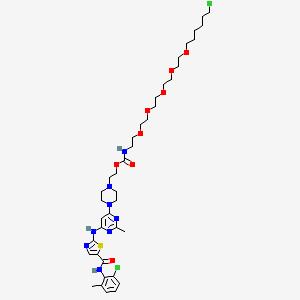
![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
